Product packaging for Nonanoic anhydride(Cat. No.:CAS No. 1680-36-0)

Nonanoic anhydride

Cat. No.: B155388
CAS No.: 1680-36-0
M. Wt: 298.5 g/mol
InChI Key: PBBAFLCORNAZCD-UHFFFAOYSA-N
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Description

Significance and Context in Anhydride (B1165640) Chemistry

Nonanoic anhydride, also known as pelargonic anhydride, holds a specific and important position within the family of acid anhydrides. As with other anhydrides, it serves as a potent acylating agent, designed to introduce a nonanoyl group onto various substrates. wikipedia.org The general mechanism of action involves the nucleophilic attack on one of its electrophilic carbonyl carbons, leading to the formation of a new acylated compound and a molecule of nonanoic acid as a byproduct. libretexts.org

What distinguishes this compound from more common, smaller anhydrides like acetic anhydride is its long, nine-carbon aliphatic chain. This feature imparts significant lipophilicity or hydrophobicity to the molecules it modifies. This property is particularly valuable in several areas of chemical research and industry. For instance, in polymer chemistry, this compound can be used to modify polymers to enhance their hydrophobic characteristics. wikipedia.org It is also used in the synthesis of polyesters and polyamides. longdom.org

Furthermore, its reactivity is more moderate compared to the corresponding acyl chloride, which can be advantageous in reactions requiring greater selectivity and milder conditions. It is a key intermediate in the production of esters and amides, which find use as plasticizers, lubricants, and surfactants. wikipedia.orgnih.gov The anhydride is also a precursor for synthesizing diacyl peroxides, which are vital in various chemical processes. longdom.org

Historical Perspectives on this compound Research

The history of this compound is intrinsically linked to its parent compound, nonanoic acid, also known as pelargonic acid. The name "pelargonic" is derived from the Pelargonium genus of flowering plants, as esters of the acid were identified in the oil of their leaves. wikipedia.org The acid was also reportedly first isolated from stork fat. longdom.org The industrial production of nonanoic acid was later established through methods like the ozonolysis of oleic acid, a common unsaturated fatty acid. wikipedia.orgusda.govtaylorandfrancis.com

While the precise date of the first synthesis of this compound is not clearly documented, its preparation would have followed the development of general methods for synthesizing fatty acid anhydrides in the 19th and 20th centuries. Early and common methods for creating symmetrical anhydrides involved the reaction of a carboxylic acid with a dehydrating agent. A well-established laboratory and industrial route is the reaction of the parent carboxylic acid (nonanoic acid) with a more reactive anhydride, typically acetic anhydride, to form a mixed anhydride, which then disproportionates upon heating to the desired symmetrical anhydride. google.comgoogle.com

Another significant development in anhydride synthesis was the use of coupling agents. A notable method developed in the mid-20th century involves the reaction of a free fatty acid with dicyclohexylcarbodiimide (B1669883) (DCC) in a suitable solvent, which produces the corresponding anhydride in high yield at room temperature. nih.govresearchgate.net These established synthetic routes provided chemists with reliable access to long-chain anhydrides like this compound, enabling its exploration in various research applications.

Detailed Research Findings

This compound's utility as a specialized acylating agent is demonstrated in various research applications. It is particularly effective where the introduction of a C9 alkyl chain is desired to modify the properties of a target molecule.

One significant industrial application is in the synthesis of bleaching activators. For example, this compound is reacted with 4-hydroxybenzoic acid to produce 4-nonanoyloxybenzoic acid. usda.gov It is also used in a one-step process to create sodium 4-nonanoyloxybenzene sulfonate (NOBS), another important bleaching agent, by reacting it with sodium carbonate and acetone. usda.gov

In polymer science, research has shown that long-chain acid anhydrides can be used to modify the properties of natural polymers. In one study, cellulose (B213188) nanofibers were acylated using various acid anhydrides, including those with longer alkyl chains, to improve their compatibility and dispersion within a poly(lactic acid) (PLA) matrix. The modification with longer chains was found to be influenced by steric effects, affecting the reaction rate.

Furthermore, in the synthesis of specialized polyanhydrides for applications like drug delivery, monofunctional fatty acids or their derivatives can be incorporated to act as chain terminators. This controls the molecular weight of the polymer and modifies its hydrophobicity, which in turn influences the degradation rate and drug release profile. google.com The C9 chain of this compound provides a specific level of hydrophobicity that can be used to fine-tune these properties. google.com

Compound Properties and Identifiers

PropertyValueSource(s)
IUPAC Name nonanoyl nonanoate (B1231133) google.comnih.gov
CAS Number 1680-36-0 google.comnih.govscbt.com
Molecular Formula C18H34O3 google.comnih.govscbt.com
Molecular Weight 298.46 g/mol scbt.com
Appearance Colorless to light yellow clear oily liquid longdom.orgtcichemicals.com
Melting Point ~14.8 °C longdom.org
Boiling Point 270 °C longdom.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O3 B155388 Nonanoic anhydride CAS No. 1680-36-0

Properties

IUPAC Name

nonanoyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBAFLCORNAZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168458
Record name Nonan-1-oic anhydride
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680-36-0
Record name Nonanoic acid, 1,1′-anhydride
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Record name Nonan-1-oic anhydride
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Record name Nonan-1-oic anhydride
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Record name Nonan-1-oic anhydride
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Synthetic Methodologies for Nonanoic Anhydride

Classical and Conventional Synthesis Routes

The formation of nonanoic anhydride (B1165640) through classical routes primarily relies on the removal of a water molecule from two molecules of nonanoic acid. This can be achieved through various dehydration techniques.

Dehydration Processes

The direct dehydration of carboxylic acids is a fundamental method for anhydride synthesis. wizeprep.com For nonanoic acid, this typically involves one of two main strategies:

Thermal Dehydration: This method requires subjecting nonanoic acid to very high temperatures, often around 800°C, to force the intermolecular elimination of water. While conceptually simple, the harsh conditions can limit its practicality and lead to side products.

Chemical Dehydration: A more common and milder approach involves the use of strong dehydrating agents. Reagents like phosphorus pentoxide (P₂O₅) are effective in absorbing water, thereby driving the reaction towards the formation of nonanoic anhydride. chemistrysteps.comnih.gov

Other conventional methods adapt the principles of dehydration by using activating reagents. These include treating the carboxylic acid with agents such as oxalyl chloride, thionyl chloride, or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govacs.org For instance, the reaction of nonanoic acid with an activating agent like thionyl chloride would first form a highly reactive nonanoyl chloride intermediate. This intermediate can then react with a second molecule of nonanoic acid (or its carboxylate salt) to yield this compound. nih.gov A system using triphenylphosphine (B44618) oxide and oxaloyl chloride has also been shown to be highly efficient for creating symmetrical anhydrides under mild conditions. nih.gov

Catalytic Synthesis Approaches

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency and selectivity. Palladium-catalyzed reactions are at the forefront of this evolution for anhydride synthesis.

Palladium-Catalyzed Carbonylation of Alkenes with Carboxylic Acids

A sophisticated route to anhydrides involves the palladium-catalyzed carbonylation of alkenes in the presence of a carboxylic acid. researchgate.net This process, sometimes referred to as hydroacyloxycarbonylation, can form anhydrides directly from simple building blocks. researchgate.net The general mechanism proceeds through a palladium hydride pathway. Initially, the palladium catalyst activates an alkene (such as 1-octene) and carbon monoxide. This is followed by the insertion of the alkene into the palladium-hydride bond, CO insertion into the resulting palladium-alkyl bond to form a palladium-acyl complex, and finally, nucleophilic attack by a carboxylic acid (like nonanoic acid) to release the anhydride product and regenerate the catalyst. nih.govnih.gov

Recent studies have demonstrated the synthesis of various acid anhydrides from alkenes using formic acid as a co-substrate under palladium catalysis. researchgate.net By adjusting the ratio of alkene to formic acid, the reaction can be directed to favor anhydride formation. researchgate.net

Influence of Phosphine (B1218219) Ligands on Yield and Selectivity

The choice of phosphine ligand coordinated to the palladium center is critical, as it profoundly influences the catalyst's activity, selectivity, and stability. nih.govsigmaaldrich.com The electronic and steric properties of the ligand dictate the behavior of the catalytic system.

Electronic Effects: Research indicates that ligands with relatively electron-withdrawing groups, such as phenyl groups on the phosphorus atom (e.g., in 1,4-bis(diphenylphosphino)butane (B1266417) or dppb), are often essential for achieving high yields in the carbonylation of alkenes to form anhydrides. researchgate.net In contrast, strongly electron-donating ligands can result in very slow catalysis. researchgate.net

Steric Effects: The bulkiness of phosphine ligands is a key factor in controlling selectivity and preventing catalyst deactivation. nih.gov Bulky ligands, such as those in the YPhos class or biaryl monophosphines, can promote the formation of highly active, low-coordinate palladium complexes. nih.govsigmaaldrich.com This steric hindrance can also influence the regioselectivity of the carbonylation, favoring the formation of either linear or branched products. For example, in the related hydrochlorocarbonylation of alkenes, the bulky ligand Xantphos was used to achieve high selectivity for the linear acid chloride product. nih.gov In other carbonylative Heck reactions, bulky imidazolyl-phosphine ligands have proven effective. acs.org

Optimization of Reaction Conditions (Temperature, Pressure, Reactant Ratios)

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired anhydride product while minimizing side reactions. acs.org The interplay between temperature, carbon monoxide (CO) pressure, and the ratio of reactants is complex. acs.org

For the palladium-catalyzed synthesis of acid anhydrides from an alkene (styrene) and formic acid, a systematic optimization of conditions was performed. The data below illustrates the impact of varying reactant ratios on product yield.

EntryAlkene:Formic Acid RatioCO Pressure (bar)Temperature (°C)Yield (%)
11:2507033
21:1507054
32:1507078
43:1507086
53:1 (scaled up)507088

Table 1: Optimization of reaction conditions for anhydride synthesis using a Pd(OAc)₂/dppb catalyst system. The yield is calculated based on formic acid as the limiting reagent. researchgate.net

As shown in the table, increasing the molar ratio of alkene to formic acid from 1:2 to 3:1 significantly increased the yield of the anhydride from 33% to 86%. researchgate.net Further studies on related carbonylation reactions show that temperature and CO pressure are also critical variables. For instance, in the hydrochlorocarbonylation of alkenes, optimal conditions were found at 100°C and 40 atm of CO pressure. nih.gov The complexity of these interactions often necessitates parallel screening to identify the ideal conditions for a specific substrate and catalyst system. acs.org

Investigation of Catalyst Deactivation Pathways

The deactivation of palladium catalysts is a significant challenge in industrial applications, leading to reduced efficiency and increased costs. lzchemical.com Several deactivation pathways have been identified in carbonylation and related reactions.

Coking: This is a common deactivation mechanism where carbonaceous deposits, or "coke," accumulate on the catalyst's surface. lzchemical.comsolubilityofthings.com These deposits can physically block the active palladium sites and the pores of the support material, preventing reactants from reaching the catalytic centers. solubilityofthings.comdss.go.th The formation of coke is often associated with side reactions like polymerization or decomposition of the organic substrates and products on the catalyst surface. dss.go.th

Leaching: Leaching involves the loss of the active palladium metal from its solid support into the reaction mixture. lzchemical.comscispace.com This can be caused by the formation of soluble palladium complexes, particularly in the presence of certain reactants, solvents, or products. lzchemical.com Studies on the oxidative carbonylation of phenol (B47542) showed that both the solvent and the presence of oxygen significantly impact palladium leaching. scispace.com Leached palladium is typically inactive for the desired reaction, representing a permanent loss of catalyst. scispace.com

Enzymatic Synthesis Strategies

The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. scialert.net For the synthesis of anhydrides and related esters, lipases are particularly versatile catalysts. researchgate.net

Lipase-Catalyzed Esterification Reactions

Lipases, a class of enzymes that naturally hydrolyze fats, can be employed to catalyze the formation of ester bonds in environments with low water activity. researchgate.netnih.gov This process, known as esterification or acylation, is the foundational reaction for producing anhydrides. The mechanism, often a reversible Ping-Pong Bi-Bi type, involves a nucleophilic attack by a serine residue in the lipase's active site on the acyl donor, forming a tetrahedral intermediate and then an acyl-enzyme complex. researchgate.net An alcohol or another nucleophile then attacks this complex to create the final ester product. researchgate.net

Immobilized lipases are frequently used to enhance stability and facilitate reuse. unl.pt Candida antarctica lipase (B570770) B (CAL-B), often immobilized on an acrylic resin as Novozym 435, is a highly efficient and commonly used catalyst for the polymerization of long-chain hydroxy acids and other esterification reactions. scialert.netnih.govunl.pt Other lipases, such as those from Aspergillus niger and Pseudomonas sp., have also been studied for their catalytic activity in acylation reactions. acs.orgnih.gov While direct lipase-catalyzed synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of other anhydrides and the acylation of various molecules using carboxylic acids and their derivatives. scialert.netacs.org

Evaluation of Acyl Donors for Enhanced Yields

Vinyl esters, such as vinyl acetate (B1210297), are also highly effective acyl donors. mdpi.com They are often preferred because the by-product, vinyl alcohol, tautomerizes to acetaldehyde, which shifts the reaction equilibrium towards the product and prevents the reverse reaction. mdpi.com Studies comparing various acyl donors for the synthesis of naringin (B1676962) acetate found that acetic anhydride and vinyl acetate provided significantly higher conversion rates than acetic acid or other alkyl acetates. mdpi.com The molar ratio of the acyl donor to the substrate is another crucial factor; an excess of the acyl donor often increases the formation of the product, though a very high concentration can sometimes lead to enzyme inhibition. mdpi.com

Table 1: Comparison of Acyl Donors in Lipase-Catalyzed Acylation

Acyl DonorTypical By-productAdvantagesDisadvantagesSource
Carboxylic Anhydrides Carboxylic AcidHigh reactivity.The acidic by-product can lower pH and potentially inactivate the enzyme. scialert.netacs.orgnih.gov
Vinyl Esters AcetaldehydeIrreversible reaction due to tautomerization of the by-product, driving high conversion.Can be more expensive than other donors. mdpi.comfao.org
Alkyl Esters AlcoholReadily available.The reverse reaction (alcoholysis) can limit the final yield. mdpi.com
Carboxylic Acids WaterMost direct and atom-economical donor.Water removal is necessary to shift equilibrium and achieve high yields. longdom.org

Nickel-Catalyzed Reactions for Related Compounds

Nickel catalysis provides powerful methods for the synthesis of carboxylic acid derivatives, including anhydrides and their precursors. domainex.co.uk Nickel acetate has proven to be an effective catalyst for the reaction of dicyan with carboxylic acids to form anhydrides, such as methacrylic acid anhydride. google.com

More recent advancements have focused on nickel-catalyzed carbonylation reactions. researchgate.net Visible-light-driven nickel catalysis can activate alkyl halides for carbonylation at ambient temperatures, leading to the formation of high-energy acid chlorides. researchgate.netnih.gov These acid chlorides are immediate precursors for anhydrides. This photocatalytic approach is significant because it overcomes the traditional challenge of carbon monoxide inhibiting the reactivity of earth-abundant nickel catalysts. researchgate.netnih.gov Nickel-catalyzed reductive coupling reactions have also been developed to transform carboxylic acids, activated in-situ as mixed anhydrides, into other derivatives like thioesters. researchgate.net These methods showcase the versatility of nickel in activating carboxylic acids and their precursors for constructing valuable chemical compounds. researchgate.netresearchgate.net

Table 2: Overview of Nickel-Catalyzed Reactions for Anhydride Synthesis and Related Compounds

Reaction TypePrecursorsCatalyst SystemProduct TypeKey FeaturesSource
Anhydride Synthesis Carboxylic Acid, DicyanNickel AcetateCarboxylic AnhydrideDirect formation of anhydride from carboxylic acid. google.com
Photocatalytic Carbonylation Alkyl Halide, Carbon MonoxideNi(0)/Xantphos, Blue LightAcid ChlorideForms anhydride precursor under mild, light-mediated conditions. researchgate.netnih.govnyu.edu
Reductive Coupling Carboxylic Acid, DisulfideNickel Catalyst, ReductantThioesterActivates carboxylic acid as a mixed anhydride intermediate. researchgate.net

Sustainable Synthesis of Nonanoic Acid Precursors

The production of nonanoic acid, the essential precursor for this compound, is increasingly shifting towards sustainable methods that utilize renewable feedstocks.

Bio-based Feedstocks for Nonanoic Acid Production

The primary bio-based feedstock for nonanoic acid is oleic acid, a monounsaturated fatty acid abundant in various vegetable oils and animal fats. mdpi.comusda.gov Commercial production of nonanoic acid often starts from natural organic oleic acid, which is isolated from agriculturally produced edible fats and oils. usda.gov The use of such renewable resources is a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks and reduce the carbon footprint of the chemical industry. nih.govgreenchemistryandcommerce.org Plant oils, such as those from coconut or palm, are also sources for other fatty acids like octanoic and decanoic acid. usda.gov The development of biorefineries and bio-based chemical production is driven by the goal of creating more sustainable and cost-effective chemical supply chains. greenchemistryandcommerce.orgresearchgate.netieabioenergy.com

Oxidative Cleavage and Metathesis Reactions

Two primary chemical strategies are employed to convert long-chain fatty acids like oleic acid into the C9 molecule, nonanoic acid: oxidative cleavage and metathesis.

Oxidative Cleavage: This method involves breaking the carbon-carbon double bond within the oleic acid molecule. eurochemengineering.com The most common industrial process is ozonolysis, where oleic acid reacts with ozone to form an ozonide intermediate. mdpi.comgoogle.com This intermediate is then subjected to oxidative decomposition, typically using oxygen, which cleaves the molecule to yield nonanoic acid and another valuable co-product, azelaic acid (a nine-carbon dicarboxylic acid). mdpi.comeurochemengineering.comgoogle.com This two-step process can be performed under relatively mild conditions and is considered a promising alternative to older, harsher oxidation methods. eurochemengineering.com

Metathesis: Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds. acs.org In the context of fatty acids, isomerizing olefin metathesis can be used to convert unsaturated fatty acids into a distribution of different chain-length olefins and dicarboxylates. acs.org Cross-metathesis of oleic acid with a short-chain olefin like ethylene (B1197577) can produce 1-decene (B1663960) and methyl 9-decenoate, which can be further processed. acs.org While not a direct route to nonanoic acid, metathesis provides a strategic way to modify and utilize the carbon chains from bio-based feedstocks to produce a variety of chemical intermediates. acs.orgrsc.orggoogle.com

Table 3: Comparison of Major Synthetic Routes to Nonanoic Acid from Oleic Acid

Synthetic MethodKey ReagentsPrimary ProductsKey FeaturesSource
Oxidative Cleavage (Ozonolysis) Oleic Acid, Ozone, OxygenNonanoic Acid, Azelaic AcidDirect cleavage of the C=C double bond; established industrial process. mdpi.comeurochemengineering.comgoogle.com
Cross-Metathesis Oleic Acid, Ethylene1-Decene, Methyl 9-decenoateModifies carbon chain length; versatile for producing various olefins. acs.orgacs.org

Reaction Mechanisms and Kinetics of Nonanoic Anhydride Transformations

Hydrolytic Reactivity and Kinetics

The hydrolysis of nonanoic anhydride (B1165640) to form two molecules of nonanoic acid is a fundamental reaction, often occurring as an undesirable side reaction in synthesis. youtube.comlibretexts.org This process involves the attack of a water molecule on one of the electrophilic carbonyl carbons. youtube.com While anhydrides are generally reactive enough to hydrolyze in water without a catalyst, the rate can be significantly influenced by catalytic species and the reaction environment. youtube.com

The hydrolysis of fatty acid anhydrides, including nonanoic anhydride, exhibits autocatalytic behavior. nih.gov This phenomenon is driven by the products of the reaction itself. The hydrolysis of this compound produces nonanoic acid. Once a sufficient concentration of nonanoic acid is reached, it self-assembles into vesicles in aqueous media. nih.gov

These spontaneously formed vesicles act as a micro-reactor, accelerating the hydrolysis. The mechanism involves the solubilization of the unreacted, water-insoluble this compound into the hydrophobic environment of the vesicle's lipid bilayer. This partitioning of the anhydride into the vesicle promotes further reaction with water at the vesicle-water interface. nih.gov This is a distinct form of autocatalysis where the aggregate formed by the product is the catalyst, a concept that has been studied in various systems, including the hydrolysis of other anhydrides where the carboxylic acid product directly catalyzes the reaction. nih.govbohrium.comboku.ac.at

The cellular environment is highly crowded with macromolecules, a condition that can be mimicked in the laboratory using inert polymers known as "crowding agents" like polyethylene (B3416737) glycol (PEG) or Dextran. nih.govnih.gov Studies on the hydrolysis of this compound under such crowded conditions have revealed a significant decrease in the reaction rate. nih.gov

This inhibitory effect is attributed to several factors. Macromolecular crowding agents increase the viscosity of the medium, which can reduce the diffusion rates of the reacting species. nih.gov For the hydrolysis of this compound, this effect appears to dominate. The presence of PEG has been shown to inhibit the formation of the catalytic fatty acid vesicles necessary for the autocatalytic pathway. nih.gov This finding contrasts with some association reactions where crowding can increase rates by promoting re-collision of reactants. nih.gov In the case of this compound hydrolysis, the disruption of the self-assembling catalytic structures is the overriding factor leading to a slower rate.

Table 1: Effect of Crowding Agent (PEG 6000) on the Hydrolysis Rate of Fatty Acid Anhydrides

Fatty Acid AnhydrideAlkyl Chain LengthEffect of Crowding on Hydrolysis RateReference
Octanoic AnhydrideC8Decrease nih.gov
This compoundC9Decrease nih.gov
Decanoic AnhydrideC10Decrease nih.gov
Lauric AnhydrideC12Increase nih.gov
Oleic AnhydrideC18 (unsaturated)Increase nih.gov

Research has demonstrated a clear dependence of the hydrolysis rate of fatty acid anhydrides on the length of their alkyl chains, particularly under macromolecular crowding conditions. nih.gov A comparative study of fatty acid anhydrides revealed divergent behaviors based on chain length.

While the hydrolysis rates for shorter-chain anhydrides like octanoic (C8), nonanoic (C9), and decanoic (C10) anhydride were found to decrease in the presence of crowding agents, the rates for longer-chain anhydrides such as lauric (C12) and oleic (C18) anhydride actually increased. nih.gov This chain-length-dependent effect is linked to the interaction between the crowding agent and the fatty acid product. Crowding media like PEG promote the formation of vesicles from long-chain fatty acids (like lauric and oleic acid) but inhibit vesicle formation from fatty acids with shorter chains (like nonanoic acid). nih.gov Since these vesicles are the site of autocatalysis, their enhanced formation for longer chains leads to a faster reaction, while their inhibition for shorter chains leads to a slower reaction.

Nucleophilic Acylation Mechanisms

This compound is an effective acylating agent, reacting with various nucleophiles in a class of reactions known as nucleophilic acyl substitution. The general mechanism involves two primary stages: the addition of the nucleophile to an electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a nonanoate (B1231133) ion as the leaving group to regenerate the carbonyl double bond. youtube.com

This compound reacts with alcohols to produce an ester and a molecule of nonanoic acid. youtube.comyoutube.com This reaction, a form of alcoholysis, is a common method for ester synthesis. The reaction proceeds via the general nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the this compound. This breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Deprotonation: In neutral or base-catalyzed reactions, a base (which can be another molecule of the alcohol or a non-nucleophilic base like pyridine) removes a proton from the oxonium ion intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a nonanoate ion as a good leaving group.

Protonation: The nonanoate leaving group is protonated by the protonated base to form a molecule of nonanoic acid, regenerating the base catalyst. libretexts.org

Kinetic studies on the related esterification of nonanoic acid with 2-ethylhexanol have shown the reaction to be slightly endothermic with an activation energy of approximately 60 kJ/mol. researchgate.net While not identical, this provides an estimate for the energy barrier of the related anhydride reaction.

The reaction of this compound with ammonia, primary amines, or secondary amines yields a nonanamide (B72023) and a nonanoate salt. youtube.com This aminolysis reaction is highly efficient for amide bond formation.

The mechanism is analogous to esterification:

Nucleophilic Attack: The nitrogen atom of the amine, being a potent nucleophile, attacks one of the carbonyl carbons of the anhydride, leading to a zwitterionic tetrahedral intermediate. youtube.com

Proton Transfer: A second molecule of the amine acts as a base, deprotonating the nitrogen atom of the newly added amine group. This neutralizes the positive charge on the nitrogen.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl bond and expelling the nonanoate leaving group.

Kinetic studies on the amidation of other anhydrides, such as succinic anhydride, have shown that the reaction can be autocatalytic in its initial phase, with the carboxylic acid product catalyzing the reaction. researchgate.net

Amidation with Amines

Peroxidation Reactions

This compound can undergo peroxidation to form peroxy compounds, which are valuable reagents in organic synthesis.

This compound can react with a peroxide source, such as sodium peroxide or a concentrated solution of hydrogen peroxide, to form dinonanoyl peroxide. The reaction is analogous to the synthesis of other diacyl peroxides, like diacetyl peroxide from acetic anhydride. wikipedia.org

The mechanism generally involves the nucleophilic attack of the peroxide (or hydroperoxide anion) on one of the carbonyl carbons of the this compound. This is followed by the elimination of a nonanoate leaving group, resulting in the formation of the diacyl peroxide.

This reaction provides a direct route to dinonanoyl peroxide, a compound that can serve as a source of nonanoyl radicals upon thermal or photochemical decomposition. rsc.org

The peroxidation of organic compounds can be initiated or accelerated by the presence of aldehydes and molecular oxygen through a free-radical autoxidation process. In the context of this compound, an aldehyde can act as a radical initiator.

The process is understood to proceed via the following steps:

Initiation: An aldehyde (R'-CHO) undergoes autoxidation in the presence of molecular oxygen (O₂) to form an acyl radical (R'-C(O)•). researchgate.netacs.org

Propagation: This acyl radical is then trapped by O₂ to generate a highly reactive acylperoxyl radical (R'-C(O)OO•). researchgate.net

Hydrogen Abstraction: The acylperoxyl radical can then abstract a hydrogen atom from a suitable donor. In a scenario involving this compound, this could potentially lead to the formation of radicals derived from the anhydride, which could then react with oxygen to form peroxy species.

This catalytic cycle, where the aldehyde is consumed to generate radical species that drive the oxidation, demonstrates how aldehydes and oxygen can facilitate peroxidation reactions that might otherwise be slow. researchgate.netrsc.org

Advanced Mechanistic Studies

To gain deeper insights into the reaction dynamics of this compound, advanced analytical techniques are employed.

While specific high-pressure NMR (HP-NMR) studies focusing exclusively on this compound are not prevalent in the surveyed literature, the technique offers powerful capabilities for elucidating reaction mechanisms and kinetics of related systems, such as the hydrolysis of acetic anhydride. magritek.com HP-NMR spectroscopy is a valuable tool for studying chemical reactions in solution under variable pressure. wikipedia.orgdntb.gov.ua

By monitoring reactions under high pressure, one can determine the activation volume (ΔV‡), which provides crucial information about the transition state. A negative activation volume typically indicates an associative mechanism (bond formation is dominant in the transition state), while a positive activation volume suggests a dissociative mechanism (bond breaking is dominant).

For the reactions of this compound, HP-NMR could provide the following insights:

Amide Formation: It could be used to measure the activation volume for the nucleophilic attack of an amine on the anhydride, confirming the associative nature of the transition state.

Intermediate Characterization: High-pressure conditions can sometimes stabilize transient intermediates, making them more amenable to detection and characterization by NMR. wikipedia.org

Kinetic Analysis: The technique allows for real-time monitoring of reactant consumption and product formation, enabling the precise determination of reaction rate constants under different pressures and temperatures. magritek.comnih.gov

Studies on other anhydrides, such as himic anhydride, have utilized NMR to understand stereochemistry and equilibrium, demonstrating the utility of NMR in analyzing anhydride structures and reactions. nih.govrsc.orgacs.orgacs.org The application of high-pressure NMR would extend this analysis into the realm of reaction dynamics and transition state theory for this compound transformations.

Investigation of Intermediates and Transition States

The transformation of this compound in chemical reactions proceeds through a series of transient species, including intermediates and transition states. While direct spectroscopic observation of these fleeting structures for this compound is not extensively documented in readily available literature, their nature can be inferred from mechanistic studies of analogous anhydrides and from computational chemistry.

In nucleophilic acyl substitution reactions, such as the acylation of alcohols or amines, the primary intermediate is a tetrahedral intermediate . This species is formed when the nucleophile attacks one of the carbonyl carbons of the this compound. The general mechanism involves the nucleophile adding to the carbonyl group, leading to an intermediate where the carbon atom is bonded to four substituents. This intermediate is typically unstable and rapidly collapses to form the final products.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the geometry and energetics of transition states in acylation reactions involving anhydrides. For related systems, these studies have shown that the reaction can proceed through a six-membered transition state, particularly in the presence of a catalyst or a participating solvent molecule. The stability of this transition state can influence the stereochemical outcome of the reaction. For instance, in the boron-mediated aldol (B89426) reaction of related enolates, boat-shaped transition structures have been identified as being crucial for determining the stereoselectivity.

The table below summarizes the key species involved in the generalized nucleophilic acylation of a nucleophile (Nu-H) by this compound.

SpeciesDescriptionKey Characteristics
Reactants This compound and Nucleophile (e.g., alcohol, amine)Anhydride possesses two electrophilic carbonyl centers.
Transition State 1 (TS1) The highest energy point on the reaction coordinate leading to the tetrahedral intermediate.Characterized by the partial formation of the Nu-C bond and partial breaking of the C=O double bond.
Tetrahedral Intermediate A short-lived intermediate where the carbonyl carbon is sp3-hybridized.Contains a negatively charged oxygen atom (alkoxide) and the attacking nucleophile.
Transition State 2 (TS2) The energy barrier for the collapse of the tetrahedral intermediate.Involves the reformation of the C=O double bond and the cleavage of the C-O bond of the leaving group (nonanoate).
Products Acylated nucleophile and nonanoic acid.The final, stable products of the reaction.

Oxidative Fragmentation Routes

The term "oxidative fragmentation" can encompass a variety of processes where a molecule breaks into smaller fragments through an oxidative process. For aliphatic anhydrides like this compound, these routes are not as commonly described as for other functional groups. However, related processes can provide insight into potential fragmentation pathways.

One relevant concept is the oxidative fragmentation of tertiary cyclopropanols , which can lead to the formation of mixed anhydrides libretexts.org. This process, while not a direct fragmentation of a pre-formed anhydride, demonstrates how oxidative conditions can induce bond cleavage to generate an anhydride linkage. The reaction proceeds via the opening of the cyclopropane (B1198618) ring, triggered by an oxidizing agent.

In the context of mass spectrometry, the fragmentation of long-chain aliphatic molecules provides a model for potential fragmentation patterns. While not strictly an "oxidative" process in the synthetic sense, the high-energy environment within a mass spectrometer can induce fragmentation that mimics oxidative cleavage. For aliphatic ketones, a common fragmentation pathway is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. While this compound lacks the precise structure for a classic McLafferty rearrangement, analogous intramolecular hydrogen transfer and subsequent fragmentation could be envisaged under certain energetic conditions.

The thermal decomposition of anhydrides can also lead to fragmentation. Studies on the pyrolysis of materials containing long-chain aliphatic anhydrides suggest that at elevated temperatures, decomposition can occur. For instance, the pyrolysis of organic materials can proceed through free radical mechanisms, leading to the cleavage of C-C and C-O bonds dtic.mil. The specific products would depend on the precise conditions, but would likely involve the formation of smaller alkanes, alkenes, and carboxylic acids resulting from the fragmentation of the nonanoyl chains.

The table below outlines hypothetical fragmentation products of this compound based on general principles of organic molecule fragmentation.

Fragmentation PathwayPotential Driving ForcePossible Fragments
Homolytic Cleavage High Temperature (Pyrolysis)Nonanoyl radicals, which can further decompose.
Intramolecular Hydrogen Transfer Thermal or Photochemical EnergyAlkenes, carboxylic acids, and smaller anhydride fragments.
Electron Ionization (Mass Spec) High Energy ElectronsAcylium ions ([CH3(CH2)7CO]+), and various alkyl fragments.

It is important to note that specific, detailed research findings on the oxidative fragmentation routes of this compound are not widely available in the reviewed literature. The pathways described are based on general principles and studies of related compounds.

Applications of Nonanoic Anhydride in Advanced Organic Synthesis

Reagent in Ester Production for Specialty Applications

Nonanoic anhydride (B1165640) is frequently employed in the synthesis of esters, which have tailored applications in various industries due to the specific properties conferred by the long alkyl chain of the nonanoyl group.

The reaction of nonanoic anhydride with various alcohols yields nonanoate (B1231133) esters, many of which possess characteristic fruity or floral scents. This makes them valuable components in the food and fragrance industries. The anhydride serves as an efficient acylating agent for alcohols, leading to the formation of these aromatic esters. The use of this compound is part of the broader application of organic anhydrides in creating synthetic flavors and fragrances. nih.gov

In the polymer and materials industry, this compound is a key intermediate for producing specialty esters that function as plasticizers and lubricants. lookchem.com When reacted with polyols, such as glycols or pentaerythritol, this compound forms esters that can be incorporated into plastic formulations to enhance flexibility and durability. lookchem.com Similarly, these esters are used as synthetic lubricant base stocks or additives, where the long hydrocarbon chains of the nonanoyl group provide desirable viscosity and lubricity characteristics. nih.gov

Intermediate in Pharmaceutical and Fine Chemical Synthesis

The reactivity of this compound makes it a useful building block in the multi-step synthesis of complex molecules for the pharmaceutical and fine chemical sectors. lookchem.com

This compound serves as an intermediate in the synthesis of some active pharmaceutical ingredients (APIs). lookchem.com A relevant application of anhydrides in pharmacology is the creation of prodrugs to enhance the lipophilicity and modify the release profile of a drug. For instance, mixed anhydrides of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) have been synthesized to prolong its analgesic effect. researchgate.net By converting the carboxylic acid group of a drug like ibuprofen into a mixed anhydride with a fatty acid, its properties can be temporarily altered. researchgate.net This concept demonstrates how anhydride derivatization can be a strategic step in API synthesis. While specific examples directly naming this compound in publicly available API synthesis routes are proprietary, its role as a reactive intermediate for such modifications is established in principle. lookchem.com

Table 1: Research Findings on Anhydride Prodrugs

Drug Model Anhydride Derivative Observation Source
Ibuprofen Mixed anhydrides with various fatty acids Extended analgesic action for over 24 hours, depending on fatty acid chain length. researchgate.net

This compound can be used as an acylating agent for the derivatization of biological macromolecules. Acylation is a common technique to modify the functional groups of biomolecules like proteins or carbohydrates to study their function or improve their properties. medchemexpress.com For example, the hydroxyl groups of sialic acids, a class of nine-carbon sugars often found at the termini of glycan chains on cell surfaces, can be targets for acylation. nih.govnih.gov O-acetylation of sialic acids is a common natural modification that influences biological processes. nih.gov In the laboratory, reagents like acetic anhydride are used to introduce acetyl groups. ru.nl Similarly, this compound can introduce a nonanoyl group onto hydroxyls, a process known as nonanoylation. This modification increases the lipophilicity of the molecule, which can be useful for analytical purposes or for modulating its biological activity. The general mechanism involves the nucleophilic attack of a hydroxyl group on one of the carbonyl carbons of the anhydride, leading to the formation of an ester and a nonanoate leaving group.

Precursor for Functional Chemicals

This compound is a starting material for the synthesis of other reactive and functional chemical compounds, notably organic peroxides.

Organic peroxides are a class of compounds widely used as initiators for polymerization reactions and as oxidizing agents in chemical synthesis. wikipedia.org this compound can be converted into diacyl peroxides or peroxy acids. lookchem.comwikipedia.org The reaction of this compound with hydrogen peroxide, often in the presence of a base, leads to the formation of peroxy nonanoic acid or dinonanoyl peroxide. wikipedia.orgwikipedia.org These peroxides are valuable in the polymer industry and in organic synthesis. lookchem.com For example, peroxy acids are used for the epoxidation of alkenes. wikipedia.org

Another functional chemical derived from this compound is 4-nonanoyloxybenzoic acid. This compound is synthesized by reacting this compound with 4-hydroxybenzoic acid and functions as a bleaching activator in detergents.

Table 2: Functional Chemicals Derived from this compound

Precursor Reagent(s) Derived Functional Chemical Primary Application Source
This compound Hydrogen Peroxide Peroxy nonanoic acid / Dinonanoyl peroxide Polymerization initiator, Oxidizing agent lookchem.comwikipedia.orgwikipedia.org

Synthesis of Diacyl Peroxides

Diacyl peroxides are a class of organic compounds containing a peroxide linkage (-O-O-) flanked by two acyl groups. They are widely used as initiators for free-radical polymerization, curing agents for resins, and oxidizing agents in organic synthesis. The synthesis of symmetrical diacyl peroxides can be achieved through the reaction of a carboxylic anhydride with a peroxide source.

In a representative synthesis of dinonanoyl peroxide, this compound is reacted with a source of the peroxide anion, such as sodium peroxide (Na₂O₂). The reaction proceeds via nucleophilic acyl substitution, where the peroxide anion attacks one of the electrophilic carbonyl carbons of this compound. This results in the cleavage of the anhydride linkage and the formation of the diacyl peroxide and a carboxylate salt as a byproduct. While the reaction with sodium peroxide can be effective, careful control of reaction conditions is crucial due to the hazardous nature of peroxides and the potential for auto-accelerating decomposition when mixed with substances like caustic soda. researchgate.net The preparation of sodium peroxide itself is a multi-stage process, typically involving the oxidation of sodium metal. wikipedia.orgyoutube.com

The general mechanism involves the attack of the peroxide ion on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels a nonanoate anion as the leaving group, yielding the dinonanoyl peroxide product.

Table 1: Representative Synthesis of Dinonanoyl Peroxide

Reactant 1Reactant 2ProductKey Reaction Type
This compoundSodium PeroxideDinonanoyl PeroxideNucleophilic Acyl Substitution

It is important to note that the handling of both the reactants and products in this synthesis requires stringent safety precautions due to their reactivity and potential instability.

Utilization in Mixed Anhydride Chemistry

Mixed anhydrides, which contain two different acyl groups, are highly reactive intermediates in organic synthesis, often more so than their symmetrical counterparts. tcichemicals.com They are particularly valued for their ability to facilitate selective acyl transfer reactions.

Generation and Reactivity of Mixed Nonanoic Anhydrides

Mixed nonanoic anhydrides can be generated in situ from nonanoic acid and a more reactive acylating agent, such as an acyl chloride, or another carboxylic acid derivative. youtube.comkhanacademy.org For instance, the reaction of nonanoic acid with an acyl chloride, like benzoyl chloride, in the presence of a base, yields a mixed nonanoic-benzoic anhydride.

The reactivity of a mixed anhydride is governed by the electronic and steric differences between the two acyl groups. The incoming nucleophile will preferentially attack the more electrophilic carbonyl carbon. Generally, the carbonyl group attached to the more electron-withdrawing acid moiety is more reactive. This differential reactivity is the basis for the use of mixed anhydrides in selective acylation reactions. tcichemicals.com The general order of reactivity for anhydrides is: symmetrical aromatic anhydride < symmetrical aliphatic anhydride < mixed anhydride. tcichemicals.com

A notable method for generating mixed anhydrides involves the palladium-catalyzed carbonylative telomerization of 1,3-butadiene (B125203) with carboxylic acids, which can produce mixed 3,8-nonadienoic anhydrides. These can then be used in subsequent one-pot reactions to selectively transfer the C9 unsaturated unit.

Stereoselective and Chemoselective Acylation Protocols

The differential reactivity of the two acyl centers in a mixed this compound allows for highly selective acylation reactions. This is particularly valuable in the synthesis of complex molecules where specific functional groups must be targeted while leaving others untouched (chemoselectivity), or where a particular stereochemical outcome is desired (stereoselectivity).

Chemoselectivity: In a mixed anhydride formed from nonanoic acid and a more electron-poor carboxylic acid (e.g., a halogenated benzoic acid), the carbonyl carbon of the electron-poor acyl group is more electrophilic. However, the nonanoate is a better leaving group than a resonance-stabilized benzoate. This interplay of electronic effects dictates which acyl group is transferred to a nucleophile. tcichemicals.com For instance, in the acylation of amines or alcohols, the nonanoyl group can be selectively transferred, making the other acid a "temporary" activating group. This principle is famously exploited in the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride.

Furthermore, chemoselective O-acylation of molecules containing both hydroxyl and amino groups, such as hydroxyamino acids, can be achieved using anhydrides under acidic conditions. The amino group is protonated and thus protected from acylation, allowing the anhydride to react selectively with the hydroxyl group.

Stereoselectivity: In the acylation of chiral alcohols or amines, the use of a chiral, non-racemic mixed anhydride can lead to kinetic resolution, where one enantiomer of the substrate reacts faster than the other. While specific examples detailing stereoselective acylations with mixed nonanoic anhydrides are highly substrate-dependent, the general principles of asymmetric synthesis apply. The steric bulk of the acyl groups in the mixed anhydride and the substrate, as well as the reaction conditions, play a crucial role in determining the degree of stereoselectivity. The ability to control both chemo- and stereoselectivity makes mixed nonanoic anhydrides powerful tools in modern organic synthesis.

Table 3: Factors Influencing Selectivity in Mixed this compound Reactions

FactorInfluence on SelectivityExample Application
Electronic Effects The more electron-withdrawing acyl group activates its carbonyl carbon, but the better leaving group is often transferred.Selective acylation of an alcohol with the nonanoyl group from a mixed nonanoic-benzoic anhydride.
Steric Hindrance The less sterically hindered carbonyl center is more accessible to nucleophilic attack.Preferential transfer of a smaller acyl group in the presence of a bulky nucleophile.
Reaction Conditions The use of acidic or basic catalysts can influence which functional group in a polyfunctional molecule is acylated.Chemoselective O-acylation of hydroxyamino acids in acidic media.

Monomer in Polymer Synthesis

The synthesis of high-molecular-weight polymers through step-growth polymerization, such as polyesters and polyamides, fundamentally requires the use of bifunctional or polyfunctional monomers to enable chain propagation. This compound, being a mono-anhydride, possesses a single reactive site in the context of chain extension. This inherent monofunctionality dictates its role in polymerization reactions, not as a monomer for chain growth, but as a potential chain terminator or capping agent.

The formation of polyesters occurs through the reaction of a dicarboxylic acid (or its derivative, like a diacyl chloride or anhydride) with a diol. mdpi.com While dicarboxylic acids such as 1,9-nonanedioic acid (azelaic acid) are valuable building blocks for producing biopolyesters, this compound cannot fulfill this role. polimi.itmdpi.com

If introduced into a polyesterification reaction, this compound would react with a hydroxyl group at the end of a growing polymer chain. This reaction forms an ester linkage but caps the chain with a nonyl group, leaving a non-reactive end and thus terminating further polymerization at that site. The reaction effectively controls the molecular weight of the resulting polyester (B1180765). The other product of this capping reaction is a molecule of nonanoic acid. libretexts.org While this can be a method for molecular weight control, it is not a route to the production of high-molecular-weight polyesters where this compound acts as a repeating monomer unit.

Similar to polyester synthesis, the production of polyamides involves the reaction of a dicarboxylic acid with a diamine. libretexts.org Again, bifunctionality is a prerequisite for polymer chain formation. Related C9 compounds, such as 9-aminononanoic acid and azelaic acid, are established monomers for the synthesis of specific polyamides like Nylon-9 and Nylon-6,9. researchgate.net

Acid anhydrides readily react with primary and secondary amines to form stable amide bonds. libretexts.orglibretexts.orgyoutube.com In this reaction, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of an amide and a carboxylate leaving group. libretexts.orgyoutube.com When this compound reacts with an amine end-group of a growing polyamide chain, it forms an amide linkage, effectively capping that end of the chain and preventing further reaction. nih.gov Therefore, this compound can be used to control polymer chain length but does not act as a monomer to build the primary backbone of a polyamide.

Development of Sustainable Polymer Additives

This compound serves as a reactive derivative of nonanoic acid, a naturally occurring and biodegradable fatty acid. researchgate.netnih.gov This positions it as a valuable precursor in the synthesis of sustainable and environmentally friendly polymer additives, particularly plasticizers.

Plasticizers are additives that increase the flexibility and durability of a polymer. There is a significant industrial drive to replace traditional phthalate-based plasticizers with safer, bio-based alternatives. researchgate.net Nonanoic acid, which can be readily obtained from the hydrolysis of this compound, is a key building block for such sustainable additives. researchgate.net

A notable example is the synthesis of isosorbide dinonanoate (SDN), an eco-friendly plasticizer for polypropylene (PP). polimi.itresearchgate.net SDN is synthesized through the esterification of isosorbide (a bio-based diol derived from starch) with nonanoic acid. polimi.it The resulting isosorbide dinonanoate is a highly effective plasticizer that can be dispersed evenly within the polymer matrix, increasing the distance between polymer chains and thereby improving molecular chain mobility and processing performance. polimi.it

The incorporation of SDN into polypropylene has been shown to dramatically improve the polymer's material properties, demonstrating the potential of nonanoic acid derivatives as high-performance, sustainable additives.

Table 1: Effect of Isosorbide Dinonanoate (SDN) on Polypropylene (PP) Properties

Property Neat PP PP + 15 phr SDN Percentage Increase
Impact Strength (J/m) ~25 121 ~384%

Data sourced from research on isosorbide dinonanoate as a sustainable plasticizer. polimi.itresearchgate.net

This research highlights a key role for nonanoic acid (and by extension, its anhydride) in green chemistry, contributing to the development of bio-based polymer additives that can replace petroleum-derived substances. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Nonanoic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and understanding the reaction mechanisms of organic compounds like nonanoic anhydride (B1165640). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, while phosphorus-31 (³¹P) NMR can be particularly useful in studies involving phosphorus-containing catalysts or reagents used in reactions with nonanoic anhydride.

Proton and Carbon-13 NMR Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule, including their chemical environment and connectivity. Protons adjacent to the carbonyl group in anhydrides typically exhibit characteristic chemical shifts, often appearing in the region of 2-2.5 ppm. ucalgary.ca

¹³C NMR spectroscopy offers insights into the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR span a much wider range compared to ¹H NMR, which is advantageous for distinguishing different carbon environments. libretexts.orgpressbooks.pub Carbonyl carbons (C=O) are significantly deshielded due to the electronegativity of the oxygen atom and sp² hybridization, resulting in characteristic signals at lower field (higher ppm values). libretexts.orgpressbooks.pubuoi.gr For carbonyl carbons in general, these signals typically appear between 160 and 180 ppm, with carbonyl carbons in anhydrides often observed around 165–175 ppm or even further downfield in the 170-220 ppm range. benchchem.comucalgary.calibretexts.orgpressbooks.pub

Interpreting ¹³C NMR spectra involves analyzing the number of unique carbon signals, their chemical shifts, and in some cases, their multiplicity (though peak integration is generally not quantitative in standard ¹³C NMR due to factors like nuclear Overhauser effect and relaxation times). libretexts.orgpressbooks.pub The low natural abundance of the ¹³C isotope (about 1%) makes ¹³C NMR less sensitive than ¹H NMR, often requiring higher sample concentrations and longer acquisition times with signal averaging. libretexts.orgpressbooks.pubuoi.gr

NMR, including ¹H NMR, has been utilized to analyze reaction mixtures containing this compound and related compounds, aiding in the identification and quantification of products and reactants in complex systems. universiteitleiden.nl

Phosphorus-31 NMR in Catalytic Studies

³¹P NMR spectroscopy is a valuable tool for studying reactions that involve phosphorus-containing compounds, such as phosphine (B1218219) ligands used in metal-catalyzed reactions. Phosphorus-31 is a highly receptive nucleus with 100% natural abundance, making it relatively easy to observe by NMR. oxinst.com ³¹P NMR provides direct information about the chemical environment of phosphorus atoms without interference from other common nuclei. oxinst.com

In the context of catalytic studies involving the synthesis or reactions of this compound where phosphorus ligands are employed, ³¹P NMR can be used to monitor the catalytic species, understand their transformations during the reaction, and gain insights into the reaction mechanism. oxinst.comd-nb.inforesearchgate.netnwo.nl Changes in the chemical shifts and coupling patterns of ³¹P signals can indicate the coordination of the phosphine ligand to a metal center, changes in the oxidation state of phosphorus, or the formation of new phosphorus-containing intermediates. Studies investigating the Reppe-carbonylation of alkenes with carboxylic acids, which can yield anhydrides, have utilized ³¹P NMR to monitor the palladium phosphine catalyst system and understand the role of the phosphine ligand. d-nb.inforesearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. acs.orgudel.edu When a molecule absorbs infrared radiation, its bonds vibrate at specific wavelengths, creating a unique IR spectrum. acs.org

Acid anhydrides are characterized by the presence of two distinct carbonyl (C=O) stretching absorption bands in their IR spectra, as well as a C-O-C stretching band. ucalgary.caspectroscopyonline.com The two carbonyl stretches arise from the symmetric and asymmetric stretching vibrations of the two C=O groups connected by the oxygen atom. For noncyclic saturated anhydrides like this compound, the symmetric C=O stretch typically appears around 1820 ± 5 cm⁻¹, and the asymmetric stretch is observed around 1750 ± 5 cm⁻¹. spectroscopyonline.com More broadly, these carbonyl stretches are found in the region of 1750–1850 cm⁻¹, while the C-O-C stretch is usually observed between 1050 and 1300 cm⁻¹. benchchem.comudel.edu The presence of these characteristic bands in the IR spectrum can confirm the anhydride functional group in this compound. myskinrecipes.com

Mass Spectrometry (MS) for Molecular Mass and Fragment Analysis

Mass Spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. physicsandmathstutor.comknockhardy.org.uk This fragmentation pattern can be used to deduce structural information.

In electron ionization (EI) MS, molecules are bombarded with high-energy electrons, causing ionization and often fragmentation. The resulting ions are then separated based on their m/z ratio and detected. The highest m/z peak in the spectrum typically corresponds to the molecular ion (M•+), providing the molecular weight of the compound. physicsandmathstutor.comknockhardy.org.ukmsu.edu Fragmentation occurs at weaker bonds, and the resulting fragment ions produce characteristic peaks in the mass spectrum. physicsandmathstutor.comlibretexts.org For acid anhydrides, prominent fragmentation commonly involves the formation of acyl cations (acylium ions). ucalgary.ca The presence of isotopes, such as ¹³C, leads to small peaks at M+1, M+2, etc., which can help in determining the elemental composition. physicsandmathstutor.com

GC-MS, which couples Gas Chromatography (GC) with MS, is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. aesan.gob.es EI at 70 eV is a common ionization method in GC-MS and can be used with non-polar columns to separate and identify volatile derivatives related to this compound. benchchem.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile compounds, including polymers and larger molecules. aesan.gob.esrsc.orgjeol.com In MALDI-ToF MS, the analyte is mixed with a matrix material, which absorbs laser energy and transfers it to the analyte, causing ionization. The ions are then accelerated and their time of flight to the detector is measured, which is related to their m/z ratio. jeol.compsu.edu

MALDI-ToF MS typically produces singly charged ions, simplifying the interpretation of spectra as m/z values directly correspond to the mass of the ions. jeol.com This technique is valuable for determining the molecular weight distribution of polymers and identifying repeating units and end-groups. jeol.com While not as commonly applied to small molecules like this compound itself, MALDI-ToF MS can be relevant for characterizing higher molecular weight derivatives or polymeric materials synthesized using this compound as a monomer or reactant. aesan.gob.esrsc.orgscience.gov Matrices such as 2,5-dihydroxybenzoic acid (DHB) and cationizing agents like sodium trifluoroacetate (B77799) (NaTFA) are often used in MALDI-ToF analysis. aesan.gob.esjeol.compsu.edu

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components in a mixture, assessing the purity of a compound, and quantifying the amount of specific analytes. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase. drawellanalytical.com

Various chromatographic methods can be applied to this compound and its derivatives. Gas Chromatography (GC) is suitable for volatile compounds, while High-Pressure Liquid Chromatography (HPLC) is widely used for separating and analyzing non-volatile or less volatile substances. drawellanalytical.comresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) is a related technique offering improved speed and resolution. universiteitleiden.nl

For purity analysis, chromatography can determine the presence and levels of impurities in a sample of this compound. The purity of this compound is often specified, for example, as ≥97.0%. myskinrecipes.comfishersci.caavantorsciences.comtcichemicals.com Quantitative analysis is achieved by correlating the response of a detector (e.g., UV-Vis, MS, FID) to the concentration of the analyte, typically using calibration curves prepared from standards of known concentrations. drawellanalytical.com

Chromatographic techniques have been used in research involving this compound, such as using UPLC for the quantification of carboxylic acid and anhydride in catalytic reaction mixtures. universiteitleiden.nl Column chromatography is also a common technique for purifying synthesized compounds, including those related to nonanoic acid and its derivatives. researchgate.net

Table 1: Summary of Spectroscopic and Analytical Techniques for this compound

TechniqueInformation ProvidedKey Observations for Anhydrides/Nonanoic AnhydrideRelevant Applications
¹H NMR Hydrogen environment and connectivityProtons adjacent to C=O (~2-2.5 ppm)Structural elucidation, reaction monitoring
¹³C NMR Carbon skeleton and environmentCarbonyl carbons (~165-175 ppm or 170-220 ppm)Structural elucidation
³¹P NMR Phosphorus environment (if present)Chemical shifts and coupling patterns of P-containing speciesCatalytic studies involving phosphorus ligands
IR Spectroscopy Functional groupsTwo C=O stretches (~1750-1850 cm⁻¹ or 1800-1830 cm⁻¹ and 1740-1775 cm⁻¹), C-O-C stretch (~1050-1300 cm⁻¹) benchchem.comudel.eduspectroscopyonline.comConfirmation of anhydride functional group
Mass Spectrometry Molecular mass and fragmentation patternMolecular ion peak (M•+), acyl cation fragments ucalgary.caMolecular weight confirmation, structural information from fragments
MALDI-ToF MS Molecular mass of larger/non-volatile moleculesMolecular ions of derivatives or polymers, repeating unitsCharacterization of derivatives and polymeric products
Chromatography Separation, purity, quantitative analysisSeparation of this compound from impurities and other reaction components, quantification based on peak areaPurity assessment, quantification of this compound in mixtures, purification

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound and its derivatives, particularly the related fatty acids, reversed-phase HPLC is commonly employed.

Studies have shown that reversed-phase HPLC methods can effectively separate symmetrical and mixed anhydrides, as well as their corresponding acids, in a single run. researchgate.netresearchgate.net Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid. sielc.comsielc.com For Mass Spectrometry (MS) compatible applications, volatile acids like formic acid are preferred over phosphoric acid. sielc.comsielc.com

HPLC with UV detection is often used for fatty acid analysis, although fatty acids themselves may have high molar absorption at low UV wavelengths (<205 nm). jafs.com.pl To enhance detection sensitivity at longer UV wavelengths, derivatization of fatty acids with reagents possessing high molar absorptivity is beneficial. jafs.com.pljafs.com.pl For instance, derivatization with 2,4'-dibromoacetophenone (B128361) in the presence of triethylamine (B128534) can yield derivatives with high molar absorption suitable for UV detection. jafs.com.pl This derivatization can be carried out under controlled temperature conditions to minimize oxidation or isomerization of unsaturated fatty acids. jafs.com.pl

HPLC coupled with Mass Spectrometry (LC-MS) provides high sensitivity and is particularly useful for the analysis of complex lipid species, including fatty acid esters of hydroxy fatty acids (FAHFAs), which are structurally related to fatty acid derivatives. nih.gov LC-MS methods are essential for detecting and quantifying these compounds, especially when dealing with a large number of possible isomers. nih.gov

Specific applications of HPLC in the analysis of nonanoic acid (the hydrolysis product of this compound) and related fatty acids include separation on reversed-phase columns like Newcrom R1 or C18 columns, using mobile phases containing acetonitrile, water, and an acid. sielc.comsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another essential technique for the analysis of this compound and its derivatives, particularly for volatile compounds and for determining fatty acid profiles. GC is widely used for determining the fatty acid composition of lipids. europa.euaocs.org

For GC analysis, fatty acids are typically converted into more volatile derivatives, most commonly methyl esters. aocs.org While methyl esters are standard, other esters may be used for specific analytical purposes. aocs.org Trimethylsilyl esters have also been prepared for GC analysis, although they may be sensitive to moisture. aocs.org

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying components in complex mixtures, including fatty acid derivatives. europa.eunih.gov Electron ionization (EI) at 70 eV with non-polar columns (e.g., DB-5MS) is a common setup for separating and identifying volatile derivatives. benchchem.com Derivatization, such as silylation with agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide, can improve the detection of polar byproducts. mdpi.com Cross-referencing with spectral databases, such as the NIST database, aids in accurate peak assignment in GC-MS analysis. benchchem.com

GC-MS has been applied to analyze nonanoic acid methyl ester in various extracts. oup.com For the analysis of nonanoic acid itself by GC-MS, specific gradient conditions and selected ion monitoring (SIM) based on EI-derived ions can be used for detection and quantification. researchgate.net Ions at m/z 73, 60, 115, and 129 have been identified as relevant for the MS detection of nonanoic acid. researchgate.net

Theoretical and Computational Studies of Nonanoic Anhydride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For nonanoic anhydride (B1165640), such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics. However, specific studies detailing these aspects are not found in the available literature.

Elucidation of Molecular Orbitals and Energy Gaps

A critical aspect of quantum chemical analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. For large aromatic systems, a smaller HOMO-LUMO gap can indicate greater polarizability and a higher reactivity. youtube.com In principle, density functional theory (DFT) calculations could be employed to determine these values for nonanoic anhydride. Such a study would quantify the molecule's electrophilic and nucleophilic characteristics.

Table 7.1.1: Hypothetical Data Table of Calculated Electronic Properties of this compound

ParameterCalculated Value (Arbitrary Units)Significance
HOMO EnergyN/AElectron-donating ability
LUMO EnergyN/AElectron-accepting ability
HOMO-LUMO GapN/AChemical reactivity, kinetic stability
Ionization PotentialN/AEnergy required to remove an electron
Electron AffinityN/AEnergy released upon gaining an electron

Note: This table is for illustrative purposes only. No published data has been found.

Prediction of Spectroscopic Properties

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict spectroscopic properties such as UV-Vis, IR, and NMR spectra. biointerfaceresearch.com These theoretical spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's structure and bonding. A computational study on this compound would allow for the assignment of vibrational modes and electronic transitions. Despite the utility of these methods, no specific computational predictions of the spectroscopic properties of this compound have been located in the searched literature.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species. For this compound, this could involve its hydrolysis, acylation reactions, or thermal decomposition.

Transition State Geometries and Energetics

The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. Theoretical calculations can determine the geometry of these high-energy structures and the activation energy required to reach them. For instance, studies on other anhydrides have successfully used computational methods to elucidate reaction barriers. nih.govrsc.org A similar investigation on this compound would provide fundamental data on its reactivity in various chemical transformations. No such studies detailing the transition state geometries and energetics for reactions involving this compound were found.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can simulate these effects, providing insights into how the polarity and specific interactions of the solvent medium influence the energetics of reactants, transition states, and products. While the influence of solvent effects on the reactions of other compounds has been studied, reddit.com specific computational models for this compound in different solvents are not available in the reviewed literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of molecules over time, providing a detailed picture of intermolecular forces and dynamics in the liquid state or in solution. nih.gov An MD study of this compound could reveal information about its bulk properties, such as density and viscosity, as well as the nature of its interactions with other molecules. These simulations are particularly useful for understanding the behavior of surfactants and other amphiphilic molecules. nih.govmdpi.com However, no specific MD simulation studies focused solely on the intermolecular interactions of pure this compound were identified.

Biological and Environmental Research Implications

Investigation of Antifeedant Properties and Related Biological Activities

Nonanoic anhydride (B1165640), a derivative of nonanoic acid, has been the subject of scientific inquiry regarding its effects on insect behavior, particularly as a feeding deterrent. Research has shown that while nonanoic acid itself is a known antifeedant for the large pine weevil, Hylobius abietis, a significant pest in forestry, the activity of its anhydride form presents a more nuanced picture.

In laboratory microassays, nonanoic anhydride demonstrated high activity as an antifeedant against the pine weevil. researchgate.net However, when tested on pine twigs, its efficacy was diminished, suggesting that the compound's performance is context-dependent. researchgate.net Despite this, this compound has been noted to outperform sodium nonanoate (B1231133) in antifeedant tests. This enhanced activity is likely attributable to the controlled release of the more active nonanoic acid through hydrolysis. The gradual breakdown of the anhydride in the presence of moisture ensures a more sustained deterrent effect compared to the more soluble salt form.

Beyond its role as an antifeedant, related derivatives of the parent fatty acid, nonanoic acid, have shown other biological activities. Studies on methyl-branched n-nonanoic acid derivatives have revealed antimicrobial properties against a variety of pathogens, including Mycobacterium smegmatis, Escherichia coli, and Candida spp. researchgate.net While not a direct property of the anhydride, this highlights the broader biological potential of compounds within the nonanoic chemical family.

Table 1: Antifeedant Activity of this compound and Related Compounds

Compound Test Type Activity against Hylobius abietis Source
This compound Microassay Highly active researchgate.net
This compound Twig test Weakly active researchgate.net
Nonanoic acid Microassay Active researchgate.net
1-Nonanol - Active researchgate.net
Nonanal - Inactive researchgate.net

Contribution to Green Chemistry and Sustainable Industrial Practices

This compound serves as a valuable reagent in chemical synthesis, and its use aligns with several principles of green chemistry, primarily through its role as an acylating agent and its connection to bio-based feedstocks.

The parent compound, nonanoic acid, can be derived from natural sources such as the oil of pelargonium. atamankimya.com Utilizing bio-based starting materials is a cornerstone of green chemistry, reducing reliance on fossil fuels. The conversion of this renewable fatty acid into the more reactive anhydride allows for its use in a variety of industrial applications.

As an acylating agent, this compound offers an efficient route for introducing the nonanoyl group into molecules, a key step in synthesizing pharmaceuticals and other fine chemicals. myskinrecipes.com The efficiency of a chemical reaction—maximizing the incorporation of all materials used in the process into the final product (atom economy)—is a key green chemistry metric. While specific comparisons are complex, acid anhydrides are often used in syntheses that can be more efficient and generate fewer byproducts than alternative routes.

The broader concept of evaluating industrial processes for sustainability, as has been done for other anhydrides like maleic anhydride, involves assessing economic, safety, and environmental indicators such as energy consumption and CO2 emissions. researchgate.net Applying such eco-efficiency indices to processes utilizing this compound can help quantify its contribution to more sustainable manufacturing practices. The favorable ecotoxicological profile of its hydrolysis product further supports its role in developing greener industrial alternatives. atamankimya.com

Q & A

Q. What are the recommended synthetic routes for nonanoic anhydride, and how can reaction efficiency be optimized?

this compound can be synthesized via acid-catalyzed dehydration of nonanoic acid or through transesterification using acetic anhydride as a reactive intermediate. For example, nonanoic acid may react with acetic anhydride under reflux conditions in xylene, with triethylamine (Et₃N) as a catalyst, to form the anhydride. Optimization involves adjusting molar ratios, temperature (80–120°C), and reaction time (6–12 hours) to maximize yield . Purity can be enhanced via vacuum distillation or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • FT-IR : Peaks at ~1750–1850 cm⁻¹ (C=O stretch of anhydride) and ~1050–1300 cm⁻¹ (C-O-C stretch).
  • NMR : ¹³C NMR shows carbonyl carbons at ~165–175 ppm.
  • GC-MS : Electron ionization (EI) at 70 eV with non-polar columns (e.g., DB-5MS) can separate and identify volatile derivatives. Derivatization (e.g., silylation) may improve detection of polar byproducts . Cross-referencing with NIST spectral databases ensures accurate peak assignment .

Q. How does this compound’s stability vary under different storage and experimental conditions?

this compound is moisture-sensitive and prone to hydrolysis, forming nonanoic acid. Stability tests under controlled humidity (e.g., <10% RH) and inert atmospheres (N₂/Ar) are critical. Thermogravimetric analysis (TGA) reveals decomposition temperatures (~150–200°C), guiding safe handling during high-temperature reactions .

Q. What are the key reactivity patterns of this compound in acylation reactions?

this compound acts as an acylating agent in nucleophilic substitutions, such as esterification or amidation. Kinetic studies in aprotic solvents (e.g., dichloromethane) with catalysts like DMAP (4-dimethylaminopyridine) show higher reaction rates. Competing hydrolysis can be minimized by using molecular sieves to absorb water .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in Bischler-Napieralski cyclization?

In β-carboline synthesis, this compound facilitates cyclodehydration by activating the carbonyl group. The reaction proceeds via a protonated intermediate, with POCl₃ or P₂O₅ as dehydrating agents. Density functional theory (DFT) calculations can model transition states to explain stereoselectivity (>98% ee in some cases) .

Q. How can environmental fate models predict the long-term behavior of this compound in ecosystems?

Gas-phase partitioning and sediment-air flux models (e.g., using Henry’s law constants) estimate its persistence. Semi-volatile organic compound (SVOC) models incorporate vapor pressure (~0.1–1 Pa) and octanol-air partition coefficients (log Kₒₐ ~8–10) to simulate gas-phase concentrations over time. Field validation via GC-MS in sediment samples is recommended .

Q. What analytical challenges arise when detecting this compound in complex matrices, and how can they be addressed?

Co-elution with structurally similar anhydrides (e.g., phthalic or maleic anhydrides) in GC-MS requires optimized column selectivity (e.g., mid-polarity columns like DB-17). Tandem MS (MS/MS) with selective ion monitoring (SIM) enhances specificity. Solid-phase microextraction (SPME) pre-concentration improves detection limits in environmental samples .

Q. How can this compound be used to functionalize polymers or biomaterials?

Grafting this compound onto cellulose or polyethylene via melt blending introduces hydrophobic groups. Reaction efficiency is assessed through titration (e.g., EDTA for quantifying grafted Ca²⁺ adsorption) or FT-IR peak intensity changes. Optimal conditions include 80°C and 9-hour reaction times for maximum functionalization .

Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles of this compound?

Q. What strategies improve yield and selectivity in multi-step syntheses involving this compound?

Design of Experiments (DoE) methodologies identify critical factors (e.g., temperature, catalyst loading). For example, response surface modeling (RSM) optimizes the Bischler-Napieralski cyclization, balancing anhydride stoichiometry and cyclization time. In-line FT-IR monitors reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.